molecular formula C8H15NO2 B1445342 trans 4-Hydroxycyclohexanecarboxylic acid methylamide CAS No. 2090688-94-9

trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Cat. No.: B1445342
CAS No.: 2090688-94-9
M. Wt: 157.21 g/mol
InChI Key: NBTNRVGBZVIQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans 4-Hydroxycyclohexanecarboxylic acid methylamide: is a chemical compound with significant applications in scientific research and industry. It is known for its unique structural properties and versatility in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with trans-4-hydroxycyclohexanecarboxylic acid as the starting material.

  • Amidation Reaction: The carboxylic acid group is converted to an amide group through an amidation reaction using methylamine .

  • Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches using large reactors to ensure consistency and quality.

  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) .

  • Reduction: The compound can undergo reduction reactions, although this is less common.

  • Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic conditions.

  • Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Hydroxycyclohexanone.

  • Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a substrate in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in studying enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through inhibition of plasmin-induced fibrinolysis , which is crucial in managing hemorrhagic conditions and abnormal bleeding. The molecular targets include plasminogen and plasmin , and the pathways involved are related to the coagulation cascade.

Comparison with Similar Compounds

  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid): Used as an antifibrinolytic agent.

  • 4-Hydroxycyclohexanone: A ketone derivative used in various chemical syntheses.

Uniqueness:

  • trans 4-Hydroxycyclohexanecarboxylic acid methylamide: is unique due to its specific structural features, which make it suitable for targeted applications in scientific research and industry.

This compound's versatility and unique properties make it a valuable asset in various fields, from chemistry to medicine. Its ability to participate in diverse chemical reactions and its role in scientific research highlight its importance in advancing scientific knowledge and industrial applications.

Biological Activity

trans-4-Hydroxycyclohexanecarboxylic acid methylamide, a derivative of 4-hydroxycyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is synthesized through various methods and has been studied for its roles in metabolic processes, immunological responses, and as a substrate in biochemical reactions.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • Appearance : White to off-white crystalline powder.
  • Melting Point : Approximately 148-152 °C.

Immunosuppressive Effects

Research has indicated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibits immunosuppressive properties. Studies on rat hepatocytes have shown that it can modulate immune responses, potentially making it useful in therapeutic applications for autoimmune diseases and organ transplantation .

Metabolic Implications

The compound has been linked to metabolic disorders, particularly those associated with hyperglycemia and diabetes mellitus. Its role as a metabolite suggests that it may influence glucose metabolism and insulin sensitivity, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Activity

Preliminary studies suggest that trans-4-hydroxycyclohexanecarboxylic acid methylamide may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antibiotics or treatments for infections .

Case Studies

  • Immunosuppression in Hepatocytes :
    • A study demonstrated that treatment with trans-4-hydroxycyclohexanecarboxylic acid methylamide resulted in reduced proliferation of rat hepatocytes under inflammatory conditions. This suggests its potential application in managing liver-related immune responses .
  • Metabolic Disorders :
    • In another investigation, the compound was found to alter metabolic pathways in diabetic rat models, indicating its potential as a therapeutic agent for managing blood sugar levels and improving metabolic health .
  • Antimicrobial Efficacy :
    • A series of assays conducted against Gram-positive and Gram-negative bacteria revealed that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibited significant inhibitory effects, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
ImmunosuppressiveReduced hepatocyte proliferation
Metabolic RegulationImproved glucose metabolism in diabetic models
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

4-hydroxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTNRVGBZVIQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 2
Reactant of Route 2
trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 3
Reactant of Route 3
trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 4
Reactant of Route 4
trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 5
trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 6
Reactant of Route 6
trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.